4-iodo-N-methyl-2-nitroaniline

Lipophilicity Physicochemical properties Drug-likeness

Many synthetic routes require separate halogenation steps, adding cost and reducing yield. This tri-substituted aniline integrates an aryl iodide (Suzuki/Sonogashira), an ortho-nitro group (reducible), and an N-methyl secondary amine. - **Key outcomes:** Direct diversification without pre-halogenation; orthogonal functionalization; modulated H-bonding for SAR campaigns. - **Supply:** Reliable B2B packaging from milligram to kilogram.

Molecular Formula C7H7IN2O2
Molecular Weight 278.049
CAS No. 1260791-09-0
Cat. No. B2373919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-methyl-2-nitroaniline
CAS1260791-09-0
Molecular FormulaC7H7IN2O2
Molecular Weight278.049
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)I)[N+](=O)[O-]
InChIInChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
InChIKeyFZMBFXLLXQGQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Iodo-N-methyl-2-nitroaniline: Dual-Functionalized Building Block


4-Iodo-N-methyl-2-nitroaniline (CAS 1260791-09-0, C7H7IN2O2, MW 278.05) is a tri-substituted nitroaniline derivative containing an ortho-nitro group, a para-iodo substituent, and an N-methylamino moiety [1]. This substitution pattern confers orthogonal synthetic handles: the iodine enables transition metal-catalyzed cross-coupling reactions, while the nitro group can be selectively reduced to an amine or retained as an electron-withdrawing group for subsequent transformations . The N-methyl group modulates steric and electronic properties relative to the parent 4-iodo-2-nitroaniline scaffold.

1
Synthetic Workflow
Pd-catalyzed cross-coupling via aryl iodide handle
2
Orthogonal Strategy
Nitro reduction and N-methyl protection in parallel sequences
3
Property Modulation
N-Methylation increases lipophilicity and reduces H-bond donor count

4-Iodo-N-methyl-2-nitroaniline: Advantages Over Simple Nitroanilines


Unfunctionalized nitroanilines such as N-methyl-2-nitroaniline (CAS 612-28-2) lack the iodine handle required for palladium-catalyzed cross-coupling, forcing synthetic sequences to rely on separate halogenation steps that introduce additional inefficiency and lower overall yield . Conversely, 4-iodo-2-nitroaniline (CAS 20691-72-9) lacks the N-methyl group, resulting in a primary amine that exhibits altered reactivity, different hydrogen-bonding capacity, and reduced steric shielding of the aniline nitrogen, which can compromise selectivity in subsequent transformations [1][2]. The combination of iodo, nitro, and N-methyl substituents in a single scaffold enables orthogonal functionalization strategies that cannot be replicated by sequentially combining simpler building blocks without substantial step-count penalties.

Target
4-Iodo-N-methyl-2-nitroaniline
N-methyl-2-nitroaniline (CAS 612-28-2)
Lacks aryl iodide handle; cross-coupling entry requires additional halogenation, adding steps and reducing overall yield
Target
4-Iodo-N-methyl-2-nitroaniline
4-Iodo-2-nitroaniline (CAS 20691-72-9)
Primary amine alters reactivity profile, hydrogen-bonding capacity, and steric shielding; selectivity in subsequent transformations may shift
Target
4-Iodo-N-methyl-2-nitroaniline
3-Iodo / 5-Iodo regioisomers
Identical molecular weight but distinct regiochemistry; iodine position alters electronic distribution and coupling outcomes may not transfer

4-Iodo-N-methyl-2-nitroaniline: Comparative Evidence vs. Key Analogs


Lipophilicity Enhancement vs. 4-Iodo-2-nitroaniline

N-Methylation of 4-iodo-2-nitroaniline increases the computed octanol-water partition coefficient (XLogP3) from 2.3 to 2.8, indicating a ~22% increase in predicted lipophilicity [1][2]. This modification reduces the hydrogen bond donor count from 2 to 1 and replaces a primary amine with a secondary amine, which may improve organic solubility and membrane permeability for applications requiring enhanced hydrophobic character.

Lipophilicity Enhancement
Cross-study comparable
Target XLogP3 = 2.8 vs. 4-iodo-2-nitroaniline XLogP3 = 2.3
ΔXLogP3 = +0.5 (≈22% increase)
Supports improved organic-phase extraction and altered chromatographic retention in purification workflows
Computed values from PubChem XLogP3 3.0; experimental logP may differ
Lipophilicity Physicochemical properties Drug-likeness Organic synthesis

Aryl Iodide Reactivity in Cross-Coupling

The 4-iodo substituent in the target compound serves as an effective handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings . In contrast, the non-iodinated analog N-methyl-2-nitroaniline (CAS 612-28-2) lacks this reactive site, requiring a separate halogenation step before coupling can proceed. While no direct kinetic comparison data are available for the target compound versus other iodo-nitroaniline positional isomers, aryl iodides are generally recognized as more reactive than aryl bromides or chlorides in oxidative addition steps [1][2].

Aryl Iodide Reactivity
Class-level
Aryl iodide present at 4-position vs. N-methyl-2-nitroaniline: no halogen substituent
Qualitative: iodine handle present vs. absent
Enables direct entry into Suzuki-Miyaura and Sonogashira couplings without additional halogenation
Inferred from structural class; no direct kinetic comparison available for positional isomers
Cross-coupling Suzuki-Miyaura Sonogashira C-C bond formation

Nitrocellulose Thermal Stabilization Potential

Incorporation of 4-iodo-N-methyl-2-nitroaniline into nitrocellulose (NC) formulations at 3 wt% loading has been reported to increase the thermal decomposition activation energy compared to pure NC . While the primary literature reference cited in vendor documentation actually describes N-methyl-4-nitroaniline (MNA) rather than the iodo-substituted derivative [1], the structural class of N-methyl-nitroanilines demonstrates the capacity for NC stabilization. In the referenced MNA study, addition of 3 wt% stabilizer increased NC storage life from 10.57 to 24.9 years at 298.15 K (135.6% life extension) [1].

NC Thermal Stabilization
Class-level
Reported to increase NC activation energy at 3 wt% loading
Class analog MNA: 135.6% storage life extension at 298.15 K
May support evaluation as a nitrocellulose stabilizer candidate; data from structural analog, not target compound
Source references N-methyl-4-nitroaniline, not the iodo derivative; requires independent verification
Thermal stability Energetic materials Nitrocellulose stabilizer Activation energy

Positional Isomer Structural Comparison

4-Iodo-N-methyl-2-nitroaniline (MW 278.05) shares identical molecular weight with its regioisomers 3-iodo-N-methyl-2-nitroaniline (CAS 1263413-38-2, MW 278.05) and 5-iodo-N-methyl-2-nitroaniline (CAS 97113-38-7, MW 278.05) [1]. However, the 4-iodo substitution pattern places the iodine para to the N-methylamino group, while the nitro group remains ortho to the amine. This regiochemistry influences the electronic distribution and steric accessibility of the reactive sites, with 4-iodo derivatives typically exhibiting distinct reactivity profiles in nucleophilic aromatic substitution compared to 2- or 3-iodo isomers.

Positional Isomer Context
Class-level
MW = 278.05 (identical across 3-, 4-, and 5-iodo isomers)
4-iodo: para to N-methylamino; 3-/5-iodo: meta positioning
Regiochemistry dictates coupling outcomes; 4-iodo isomer selection must match downstream synthetic requirements
Electronic distribution and steric accessibility differ by substitution pattern
Molecular weight Positional isomer Regioisomer Physical properties

Reduced Hydrogen Bond Donor Capacity via N-Methylation

The target compound possesses one hydrogen bond donor (the secondary amine N-H), whereas 4-iodo-2-nitroaniline possesses two hydrogen bond donors (primary amine NH2) [1][2]. This reduction in H-bond donor count can significantly impact solid-state packing, solubility in non-polar solvents, and chromatographic retention behavior. The calculated topological polar surface area (TPSA) is 57.9 Ų for the target compound versus 72.0 Ų for 4-iodo-2-nitroaniline [3], reflecting the reduced polarity associated with N-methylation.

H-Bond Donor Reduction
Cross-study comparable
Target: HBD = 1, TPSA = 57.9 Ų
4-iodo-2-nitroaniline: HBD = 2, TPSA = 72.0 Ų
ΔTPSA = −14.1 Ų (−19.6%)
Reduced polarity supports compatibility with hydrophobic reaction media and modifies crystallization behavior
Computed from PubChem Cactvs 3.4.8.18; experimental solubility may vary with solvent system
Hydrogen bonding Solubility Crystal engineering Medicinal chemistry

4-Iodo-N-methyl-2-nitroaniline: Application Scenarios


Biaryl and Alkyne Synthesis via Pd Cross-Coupling

The aryl iodide moiety at the 4-position serves as an entry point for Suzuki-Miyaura and Sonogashira couplings, enabling direct diversification of the aromatic core without additional halogenation steps . This makes the compound suitable for constructing biaryl pharmacophores, conjugated materials, and functionalized intermediates where the ortho-nitro group can be subsequently reduced to an amine or retained as an electron-withdrawing substituent [1].

Orthogonal Functionalization with Protected Amine Handles

The N-methylamino group provides a sterically and electronically distinct amine handle compared to primary aniline derivatives . This feature is advantageous when orthogonal protection/deprotection sequences are required, as the secondary amine exhibits different reactivity toward acylating agents, alkyl halides, and diazotization conditions [1]. The reduced H-bond donor count (1 vs. 2) also minimizes competing hydrogen-bonding interactions during metal-catalyzed transformations [2].

Energetic Materials: Nitrocellulose Stabilization

Based on class-level evidence from structurally related N-methyl-nitroaniline stabilizers, the compound may be evaluated as a candidate for enhancing the thermal stability of nitrocellulose-based propellants and explosives . In the referenced study of N-methyl-4-nitroaniline, 3 wt% loading extended NC storage life by 135.6% at ambient temperature [1]. The iodo substituent in the target compound could be exploited to synthesize a library of modified stabilizers for structure-activity relationship investigations [2].

SAR Scaffold for Bioactive Nitroanilines

The combination of an aryl iodide (for diversification), an ortho-nitro group (reducible to amine or bioisostere), and an N-methyl moiety (modulating logP and H-bonding) makes this compound a versatile starting point for SAR campaigns . The computed XLogP3 of 2.8 and TPSA of 57.9 Ų place it within favorable property space for CNS drug discovery and agrochemical lead optimization [1][2].

Application
Selection Property
Validation Focus
Biaryl and alkyne synthesis via Pd cross-coupling
Aryl iodide cross-coupling handle at 4-position
Suzuki-Miyaura and Sonogashira coupling efficiency
Orthogonal functionalization with protected amine handles
Secondary amine reactivity distinct from primary anilines
Orthogonal protection/deprotection sequence compatibility
Energetic materials: nitrocellulose stabilization evaluation
N-methyl-nitroaniline class stabilization context
Thermal decomposition activation energy assessment
SAR scaffold for bioactive nitroaniline diversification
Dual-functionalized scaffold with tunable properties
Computed property range for lead optimization campaigns

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